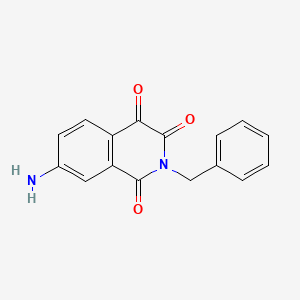
1,3,4(2H)-Isoquinolinetrione, 7-amino-2-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4(2H)-Isoquinolinetrione, 7-amino-2-(phenylmethyl)- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features an isoquinolinetrione core with an amino group and a phenylmethyl substituent, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4(2H)-Isoquinolinetrione, 7-amino-2-(phenylmethyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, a one-pot three-component synthesis can be employed, involving the condensation of aromatic benzaldehydes, malononitrile, and barbituric acid in the presence of a catalyst such as SnO2/SiO2 nanocomposite . This method offers high yields and a straightforward workup procedure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions
1,3,4(2H)-Isoquinolinetrione, 7-amino-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized isoquinolinetrione derivatives.
科学的研究の応用
1,3,4(2H)-Isoquinolinetrione, 7-amino-2-(phenylmethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanocomposites, due to its versatile reactivity.
作用機序
The mechanism by which 1,3,4(2H)-Isoquinolinetrione, 7-amino-2-(phenylmethyl)- exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to alterations in cellular processes. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds include other isoquinolinetrione derivatives and related heterocyclic compounds such as pyrazolo[3,4-d]pyrimidine and pyrano[2,3-d]pyrimidine derivatives .
Uniqueness
What sets 1,3,4(2H)-Isoquinolinetrione, 7-amino-2-(phenylmethyl)- apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
560108-76-1 |
|---|---|
分子式 |
C16H12N2O3 |
分子量 |
280.28 g/mol |
IUPAC名 |
7-amino-2-benzylisoquinoline-1,3,4-trione |
InChI |
InChI=1S/C16H12N2O3/c17-11-6-7-12-13(8-11)15(20)18(16(21)14(12)19)9-10-4-2-1-3-5-10/h1-8H,9,17H2 |
InChIキー |
DYRLSLQNWNDHDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N)C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14214135.png)

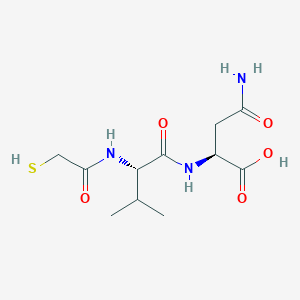
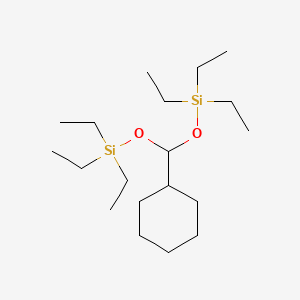
![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)
![6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14214166.png)
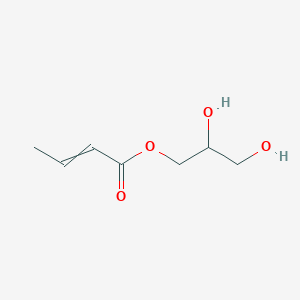
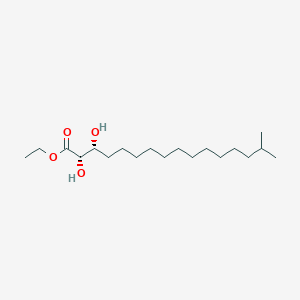
![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)

![N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline](/img/structure/B14214200.png)
![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)
![2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide](/img/structure/B14214205.png)

